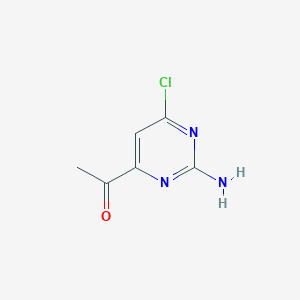
2-Formyl-6-hydroxyisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-hydroxyisonicotinonitrile is an organic compound with the molecular formula C7H4N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-hydroxyisonicotinonitrile typically involves the reaction of 2-hydroxyisonicotinonitrile with formylating agents under controlled conditions. One common method includes the use of formic acid and acetic anhydride as reagents, with the reaction being carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-6-hydroxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Formyl-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism by which 2-Formyl-6-hydroxyisonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Hydroxyisonicotinonitrile
- 2-Formylisonicotinonitrile
- 6-Hydroxyisonicotinonitrile
Comparison: Compared to these similar compounds, 2-Formyl-6-hydroxyisonicotinonitrile is unique due to the presence of both formyl and hydroxyl groups on the isonicotinonitrile backboneFor example, the formyl group can participate in condensation reactions, while the hydroxyl group can undergo substitution or oxidation .
Propriétés
Formule moléculaire |
C7H4N2O2 |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-formyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-6(4-10)9-7(11)2-5/h1-2,4H,(H,9,11) |
Clé InChI |
PSXBCOASQQHPMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


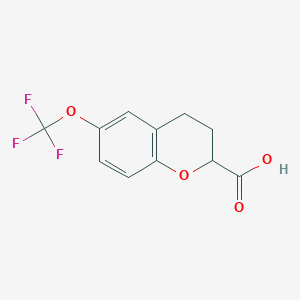
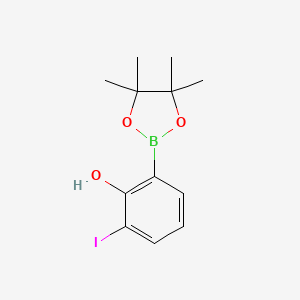


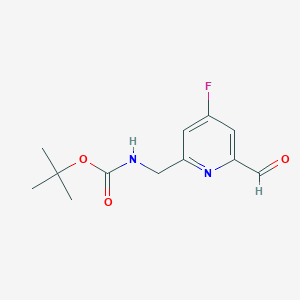
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
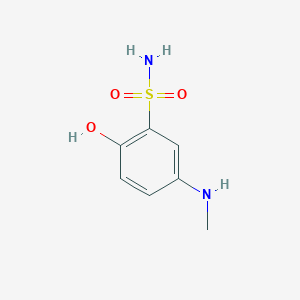

![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)

